(R)-3-Methylhexanedioic acid
Overview
Description
®-3-Methylhexanedioic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a six-carbon chain, with a methyl group (-CH3) substituent at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methylhexanedioic acid can be achieved through several methods. One common approach involves the oxidation of ®-3-methylhexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows: [ \text{®-3-Methylhexanol} + \text{Oxidizing Agent} \rightarrow \text{®-3-Methylhexanedioic Acid} ]
Industrial Production Methods: In an industrial setting, ®-3-Methylhexanedioic acid can be produced via catalytic oxidation of ®-3-methylhexane using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Types of Reactions:
Oxidation: ®-3-Methylhexanedioic acid can undergo further oxidation to form smaller carboxylic acids or carbon dioxide and water.
Reduction: It can be reduced to ®-3-methylhexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), oxygen (O2) with cobalt or manganese catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products:
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: ®-3-Methylhexanol.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
®-3-Methylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of ®-3-Methylhexanedioic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes oxidation, reduction, or substitution to form various products. In biological systems, it may interact with enzymes or receptors to exert its effects, although detailed studies on its molecular targets and pathways are limited.
Comparison with Similar Compounds
Adipic Acid: A six-carbon dicarboxylic acid without a methyl substituent.
Pimelic Acid: A seven-carbon dicarboxylic acid.
Suberic Acid: An eight-carbon dicarboxylic acid.
Uniqueness: ®-3-Methylhexanedioic acid is unique due to the presence of a methyl group at the third carbon, which can influence its reactivity and properties compared to other dicarboxylic acids. This structural feature may affect its solubility, melting point, and interactions with other molecules.
Properties
IUPAC Name |
(3R)-3-methylhexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOWUNSTUDKGM-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016369 | |
Record name | (R)-3-Methyladipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-82-5 | |
Record name | (3R)-3-Methylhexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Methyladipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-3-methyladipic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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